molecular formula C16H20ClNO4S B13344786 Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate

Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate

Cat. No.: B13344786
M. Wt: 357.9 g/mol
InChI Key: WWOBSAGUWADOLZ-UHFFFAOYSA-N
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Description

Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its piperidine and thieno[2,3-c]pyran moieties, which are fused together in a spiro configuration. The presence of a tert-butyl ester group and a chloro substituent further adds to its chemical diversity. This compound is of interest in various fields of scientific research due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Construction of the Thieno[2,3-c]pyran Moiety: This step involves the formation of the thieno[2,3-c]pyran ring system through a series of cyclization and functional group transformations.

    Spiro Fusion: The spiro fusion of the piperidine and thieno[2,3-c]pyran rings is achieved through a key cyclization step, often involving a nucleophilic substitution reaction.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The chloro substituent can be replaced with other nucleophiles through substitution reactions, leading to the formation of a wide range of derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the areas of neuropharmacology and infectious diseases.

    Industry: It is used in the development of novel materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate can be compared with other spiro compounds and piperidine derivatives:

    Spiro Compounds: Similar spiro compounds include spiro[cyclohexane-1,2’-indole] and spiro[isoquinoline-4,1’-cyclohexane]. These compounds share the spiro fusion but differ in their ring systems and functional groups.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine are structurally related but lack the spiro and thieno[2,3-c]pyran moieties.

The uniqueness of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate lies in its spiro structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound belongs to a class of spirocyclic derivatives that exhibit a variety of biological activities. The structural formula includes a piperidine ring fused with a thieno[2,3-c]pyran moiety, contributing to its unique pharmacological properties.

Pharmacological Properties

1. Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives containing the thieno[2,3-c]pyran structure have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 6.3 µM against Mycobacterium tuberculosis .

2. Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar spirocyclic compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo without significant side effects . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

3. Anti-inflammatory Effects
Compounds within this chemical class have been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate immune responses, making them candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • ATPase Activity Modulation : Similar compounds have been shown to interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), enhancing their efflux activity and potentially reducing drug resistance in cancer cells .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, although specific targets remain to be fully elucidated.

Case Study 1: Antimicrobial Efficacy

In a high-throughput screening of over 100,000 compounds for antimicrobial activity against M. tuberculosis, several derivatives of spirocyclic compounds were identified with promising activity profiles. The lead compound exhibited an MIC of 6.3 µM and demonstrated low cytotoxicity in HepG2 cells .

Case Study 2: Anticancer Potential

A study investigating the anticancer effects of related spirocyclic compounds found that they inhibited tumor growth in mouse models. The compounds were administered at varying doses, showing significant reductions in tumor volume compared to controls .

Properties

Molecular Formula

C16H20ClNO4S

Molecular Weight

357.9 g/mol

IUPAC Name

tert-butyl 2'-chloro-4'-oxospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate

InChI

InChI=1S/C16H20ClNO4S/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)13-10(8-12(17)23-13)11(19)9-21-16/h8H,4-7,9H2,1-3H3

InChI Key

WWOBSAGUWADOLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(S3)Cl)C(=O)CO2

Origin of Product

United States

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